molecular formula C12H26O2Si B14203874 tert-Butyl[(1-ethoxybut-1-en-1-yl)oxy]dimethylsilane CAS No. 850440-36-7

tert-Butyl[(1-ethoxybut-1-en-1-yl)oxy]dimethylsilane

Cat. No.: B14203874
CAS No.: 850440-36-7
M. Wt: 230.42 g/mol
InChI Key: KTCLFIMUGDXROX-UHFFFAOYSA-N
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Description

tert-Butyl[(1-ethoxybut-1-en-1-yl)oxy]dimethylsilane is an organosilicon compound that features a tert-butyl group, an ethoxybutenyl group, and a dimethylsilane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl[(1-ethoxybut-1-en-1-yl)oxy]dimethylsilane can be synthesized through a multi-step process involving the reaction of tert-butyl(dimethyl)silyl chloride with an appropriate ethoxybutenyl precursor. The reaction typically requires the presence of a base such as imidazole and is carried out in a solvent like methylene chloride . The reaction conditions must be carefully controlled to ensure high yield and selectivity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using cost-effective reagents, and implementing efficient purification techniques to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl[(1-ethoxybut-1-en-1-yl)oxy]dimethylsilane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the ethoxybutenyl group.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents to ensure high efficiency and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while reduction can produce modified ethoxybutenyl compounds.

Scientific Research Applications

tert-Butyl[(1-ethoxybut-1-en-1-yl)oxy]dimethylsilane has several scientific research applications:

Mechanism of Action

The mechanism by which tert-Butyl[(1-ethoxybut-1-en-1-yl)oxy]dimethylsilane exerts its effects involves interactions with various molecular targets. The tert-butyl and dimethylsilane groups provide steric hindrance, influencing the reactivity and stability of the compound. The ethoxybutenyl group can participate in various chemical reactions, facilitating the formation of new bonds and structures.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

tert-Butyl[(1-ethoxybut-1-en-1-yl)oxy]dimethylsilane is unique due to its specific combination of functional groups, which provides distinct reactivity and potential applications. The ethoxybutenyl group offers versatility in chemical transformations, while the tert-butyl and dimethylsilane groups contribute to the compound’s stability and steric properties.

Properties

CAS No.

850440-36-7

Molecular Formula

C12H26O2Si

Molecular Weight

230.42 g/mol

IUPAC Name

tert-butyl-(1-ethoxybut-1-enoxy)-dimethylsilane

InChI

InChI=1S/C12H26O2Si/c1-8-10-11(13-9-2)14-15(6,7)12(3,4)5/h10H,8-9H2,1-7H3

InChI Key

KTCLFIMUGDXROX-UHFFFAOYSA-N

Canonical SMILES

CCC=C(OCC)O[Si](C)(C)C(C)(C)C

Origin of Product

United States

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